N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-14-3-9-17(10-4-14)25-12-19(24)22-15-5-1-13(2-6-15)11-18(23)21-16-7-8-16/h1-6,9-10,16H,7-8,11-12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBLFIBUWWCJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(Cyclopropylcarbamoyl)methyl]aniline
This intermediate is synthesized via a two-step process:
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Step 1: Reaction of 4-aminobenzyl alcohol with cyclopropyl isocyanate in dichloromethane (DCM) at 0–5°C to form 4-[(cyclopropylcarbamoyl)methyl]aniline. The reaction typically achieves 85–90% yield under anhydrous conditions.
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Step 2: Purification via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) to isolate the product.
Characterization Data
Synthesis of 2-(4-Fluorophenoxy)acetyl Chloride
This electrophilic reagent is prepared by chlorination of 2-(4-fluorophenoxy)acetic acid:
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Procedure: Thionyl chloride (1.2 eq) is added dropwise to a solution of 2-(4-fluorophenoxy)acetic acid in DCM at 0°C. The mixture is refluxed for 3 hours, followed by solvent evaporation under reduced pressure.
Stepwise Synthesis of the Target Compound
Amide Bond Formation
The final step involves coupling 4-[(cyclopropylcarbamoyl)methyl]aniline with 2-(4-fluorophenoxy)acetyl chloride:
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Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF)
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Base: Triethylamine (2.5 eq)
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Temperature: 0°C → room temperature (RT)
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Time: 12 hours
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Procedure:
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Dissolve 4-[(cyclopropylcarbamoyl)methyl]aniline (1 eq) in THF.
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Add triethylamine dropwise under nitrogen atmosphere.
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Introduce 2-(4-fluorophenoxy)acetyl chloride (1.1 eq) slowly.
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Stir at RT until reaction completion (monitored by TLC).
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Workup: Extract with ethyl acetate, wash with 5% HCl and brine, dry over Na₂SO₄, and concentrate.
Yield and Purity
| Parameter | Value |
|---|---|
| Isolated Yield | 78–82% |
| Purity (HPLC) | >99% |
| Recrystallization Solvent | Ethanol/Water (7:3) |
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Screening
Comparative studies reveal that replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves yield by 8–10% due to enhanced solubility of intermediates. Catalytic use of dimethylaminopyridine (DMAP, 0.1 eq) reduces reaction time to 6 hours.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| THF | 78 | 12 | 99 |
| 2-MeTHF | 86 | 10 | 99 |
| DCM | 65 | 14 | 97 |
Green Chemistry Approaches
Microwave-assisted synthesis reduces the coupling step duration to 45 minutes at 80°C, achieving 85% yield with 20% reduced solvent volume.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at 8.2 minutes, confirming homogeneity.
Comparative Analysis with Analogous Compounds
The synthesis of this compound shares similarities with other acetamide derivatives but differs in cyclopropane integration:
Table 2: Synthesis Metrics for Structural Analogs
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions: N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Phenolic derivatives and quinones.
Reduction Products: Alcohols and amines.
Substitution Products: Various alkylated and acylated derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-fluorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The cyclopropylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound's binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Acetamides
Key Observations:
Fluorophenyl Groups: Compounds with 4-fluorophenyl substituents (e.g., ) are often prioritized for drug discovery due to fluorine’s electronegativity and metabolic stability. The target compound’s 4-fluorophenoxy group may confer similar advantages.
Carbamoyl vs. Sulfamoyl Moieties : The cyclopropylcarbamoyl group in the target compound differs from sulfamoyl groups in , which are associated with hydrogen-bonding interactions and solubility modulation.
Chloro Substituents : Chloroacetamides (e.g., ) are frequently used as intermediates for further functionalization, suggesting the target compound’s synthetic flexibility if modified similarly.
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a cyclopropylcarbamoyl group attached to a phenyl ring, which is further substituted with a fluorophenoxy group. This unique arrangement is believed to contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of phenylacetamides, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with halogenated substituents on the phenyl ring tend to display enhanced antimicrobial activity due to increased lipophilicity, which facilitates cell membrane penetration.
- Efficacy Against Bacteria : In vitro tests have demonstrated effectiveness against various strains of bacteria, including Gram-positive organisms like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compound's effectiveness against Gram-negative bacteria is comparatively lower but still notable.
- Fungal Activity : The compound has also shown moderate efficacy against fungal pathogens such as Candida albicans, indicating a broad spectrum of antimicrobial activity.
Anticancer Potential
The anticancer properties of related compounds have been explored, with findings suggesting that modifications in the chemical structure can significantly influence cytotoxicity. For instance, compounds with specific substituents have been shown to inhibit cancer cell proliferation effectively.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
- Substituent Positioning : The position of substituents on the phenyl ring plays a crucial role in determining the compound's biological activity. For example, para-substituted derivatives often exhibit superior antimicrobial properties compared to ortho or meta substitutions.
- Lipophilicity : Enhanced lipophilicity is associated with improved membrane permeability and bioavailability. Compounds with fluorine substitutions have demonstrated increased lipophilicity, correlating with higher antimicrobial efficacy.
- Functional Groups : The presence of functional groups such as carbamoyl and acetamide influences both solubility and interaction with biological targets.
Study 1: Antimicrobial Testing
A study conducted on a series of N-substituted phenylacetamides showed that those with halogenated groups exhibited higher antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard antimicrobial testing methods to assess efficacy, revealing that compounds similar to this compound were among the most effective due to their favorable lipophilic characteristics .
Study 2: Anticancer Screening
Another study focused on the anticancer potential of related compounds demonstrated that certain derivatives inhibited cancer cell lines at low micromolar concentrations. The study highlighted the importance of structural modifications in enhancing cytotoxicity against various cancer types .
Q & A
Q. What are the recommended synthetic routes for N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the cyclopropylcarbamoyl moiety and subsequent coupling with the 4-fluorophenoxyacetamide backbone. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane at 0–25°C .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity (>95%).
- Optimization : Control reaction temperature (e.g., 40–60°C for nucleophilic substitutions) and use inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the cyclopropyl group (δ 0.5–1.5 ppm), 4-fluorophenoxy aromatic protons (δ 6.8–7.3 ppm), and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂FN₂O₃) .
Q. What in vitro assays are appropriate for initial evaluation of its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP analogs .
- Antimicrobial activity : Perform broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different experimental models for this compound?
- Methodological Answer :
- Cross-model validation : Compare pharmacokinetic profiles (e.g., plasma protein binding, metabolic stability) using LC-MS/MS .
- Dose-response curves : Normalize data to account for variations in cell viability or enzyme expression levels .
- Structural analogs : Benchmark activity against compounds with known mechanisms (e.g., fluorophenyl-containing inhibitors) .
Q. What computational strategies are recommended to elucidate the compound's interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., kinase ATP pockets) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .
Q. How to design structure-activity relationship (SAR) studies focusing on the cyclopropylcarbamoyl and 4-fluorophenoxy groups?
- Methodological Answer :
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Systematic modifications : Synthesize analogs with substituents like methyl, nitro, or methoxy on the phenyl ring (Table 1) .
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Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups.
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QSAR modeling : Use partial least squares (PLS) regression to correlate electronic/hydrophobic descriptors with activity .
Table 1. SAR Comparison of Structural Analogs
Compound Modification Biological Activity (IC₅₀, μM) 4-Fluorophenoxy (Parent) 0.45 ± 0.02 4-Chlorophenoxy 0.78 ± 0.05 Cyclopropyl → Methyl >10
Q. What analytical methods are suitable for detecting degradation products under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .
- HPLC-PDA/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify degradants .
- Stability-indicating assays : Validate method specificity per ICH guidelines .
Q. How to address solubility and bioavailability challenges in preclinical development?
- Methodological Answer :
- Formulation strategies : Use PEG-400 or cyclodextrin-based solubilizers for in vivo studies .
- Prodrug design : Introduce phosphate esters or glycosides to enhance aqueous solubility .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models to calculate bioavailability (%F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
